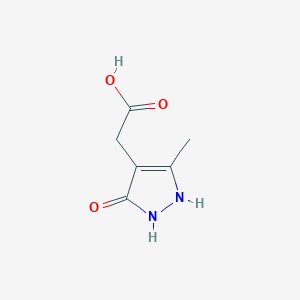

(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-YL)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-YL)acetic acid is a chemical compound with the molecular formula C6H8N2O3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-YL)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with acetylenic ketones to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-YL)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions can result in a variety of functionalized pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of (5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-YL)acetic acid exhibit notable antimicrobial properties. A study evaluated several synthesized compounds for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives demonstrated strong antibacterial activity, suggesting potential use in developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have shown that certain derivatives can inhibit the growth of various cancer cell lines, including those associated with breast and lung cancers. The mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Preliminary studies suggest that this compound can reduce inflammation markers in vitro, indicating its potential use in treating inflammatory diseases .

Agriculture

Pesticidal Activity

The compound has been explored for its pesticidal properties. Research indicates that certain derivatives can effectively control pests and diseases in crops, enhancing agricultural productivity. For instance, field trials have shown that formulations containing this compound can reduce the incidence of fungal infections in various crops .

Material Science

Polymer Additives

In material science, this compound is being studied as a potential additive in polymer formulations. Its incorporation into polymers has been shown to improve thermal stability and mechanical properties, making it suitable for applications in coatings and composites .

Data Tables

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against S. aureus and E. coli |

| Anticancer Properties | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory Effects | Reduces inflammation markers in vitro | |

| Agriculture | Pesticidal Activity | Controls pests and diseases in crops |

| Material Science | Polymer Additives | Enhances thermal stability and mechanical properties |

Case Studies

- Antimicrobial Study : A comprehensive study evaluated the antibacterial activity of various derivatives of this compound using the disc diffusion method. Results showed substantial zones of inhibition against tested bacterial strains, indicating strong antimicrobial potential.

- Anticancer Research : In vitro assays conducted on several cancer cell lines revealed that specific derivatives significantly inhibited cell proliferation. The study utilized flow cytometry to assess apoptosis rates, confirming the compound's role in inducing programmed cell death.

- Agricultural Application : Field trials with crops treated with formulations containing this compound demonstrated a marked reduction in fungal infections compared to untreated controls. This suggests its viability as a natural pesticide.

Mechanism of Action

The mechanism of action of (5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

(5-Methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetic acid: This compound has a phenyl group instead of a hydrogen atom at the 2-position of the pyrazole ring.

2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile: This compound contains additional amino and chromeno groups.

Uniqueness

(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-YL)acetic acid is unique due to its specific structure, which imparts distinct chemical and biological properties

Biological Activity

(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-YL)acetic acid, a compound belonging to the pyrazole class, has garnered attention due to its diverse biological activities. This article reviews its pharmacological properties, including anti-inflammatory and anticancer effects, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C6H8N2O3. Its structure features a pyrazole ring, which is known to contribute significantly to its biological activity.

1. Anticancer Activity

Recent studies have indicated that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance:

- In vitro Studies : Compounds derived from pyrazole have shown efficacy against various cancer cell lines. One study reported that derivatives of 1H-pyrazole inhibited the growth of lung, brain, colorectal, renal, prostate, and pancreatic cancers .

- Case Study : A specific derivative demonstrated potent antiproliferative activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), highlighting the potential of pyrazole derivatives in cancer therapy .

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung | A549 | Significant cytotoxicity |

| Breast | MDA-MB-231 | Potent antiproliferative activity |

| Liver | HepG2 | Inhibition of cell growth |

2. Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties:

- Mechanism of Action : These compounds often act as selective inhibitors of cyclooxygenase enzymes (COX), particularly COX-2, which is involved in inflammation pathways. For example, one study revealed that certain pyrazole derivatives exhibited a COX-2 selectivity index significantly higher than traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

- Experimental Findings : In vivo studies demonstrated that these compounds could effectively reduce edema in animal models, indicating their potential as anti-inflammatory agents .

| Compound | IC50 (μg/mL) | Selectivity Index |

|---|---|---|

| Pyrazole Derivative A | 54.65 | High compared to standard NSAIDs |

| Pyrazole Derivative B | 60.56 | Comparable to reference drugs |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and tissue distribution. Studies indicate that upon administration, these compounds achieve high plasma concentrations with effective tissue penetration, particularly in liver and adipose tissues .

Safety Profile

Safety assessments conducted in animal models have shown that many pyrazole derivatives exhibit minimal toxicity at therapeutic doses. For example, acute toxicity studies indicated a lethal dose (LD50) exceeding 2000 mg/kg in mice for some derivatives . Histopathological evaluations revealed no significant damage to vital organs such as the liver and kidneys.

Properties

IUPAC Name |

2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-3-4(2-5(9)10)6(11)8-7-3/h2H2,1H3,(H,9,10)(H2,7,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHEYRMKCBVDPSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NN1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.